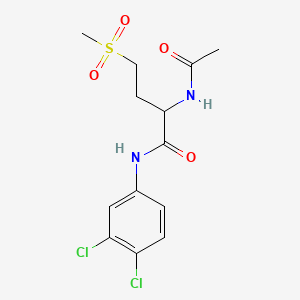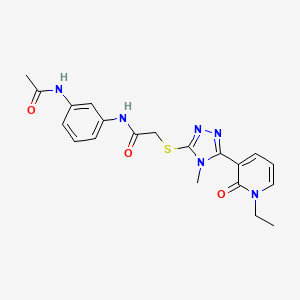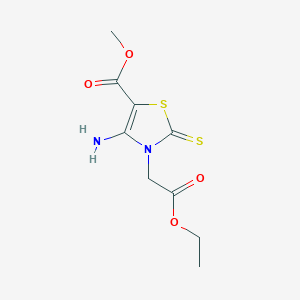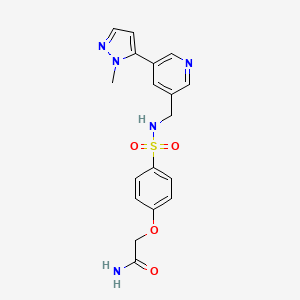
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an acetamido group, a dichlorophenyl group, and a methylsulfonyl group attached to a butanamide backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide typically involves multiple steps:
Formation of the acetamido group: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a suitable precursor is reacted with 3,4-dichlorobenzene.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the butanamide backbone: This involves the coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, dechlorinated compounds.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of 2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The dichlorophenyl group may enhance binding affinity to certain targets, while the acetamido and methylsulfonyl groups can influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
2-acetamido-N-(3,4-dichlorophenyl)butanamide: Lacks the methylsulfonyl group.
N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide: Lacks the acetamido group.
2-acetamido-N-phenyl-4-(methylsulfonyl)butanamide: Lacks the dichlorophenyl group.
Uniqueness
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in similar compounds. The presence of both the dichlorophenyl and methylsulfonyl groups can enhance its reactivity and potential interactions with biological targets.
属性
IUPAC Name |
2-acetamido-N-(3,4-dichlorophenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-10(14)11(15)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMJXKYSAWAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2685717.png)
![6-(3-methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2685718.png)


![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2685725.png)

![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)

![Methyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2685733.png)
![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)
